molecular formula C13H12O3 B1424950 4-methyl-7-propionyl-2H-chromen-2-one CAS No. 1255147-07-9

4-methyl-7-propionyl-2H-chromen-2-one

Cat. No. B1424950
M. Wt: 216.23 g/mol
InChI Key: GCGMZBBHLTXDMF-UHFFFAOYSA-N
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Description

4-Methyl-7-propionyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarins. It has the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol.

Scientific Research Applications

Synthesis and Antibacterial Activities

The regiospecific synthesis of novel isoxazoline chromene derivatives, including structures similar to 4-methyl-7-propionyl-2H-chromen-2-one, has been explored. These compounds have demonstrated promising antibacterial and anticoagulant activities, indicating their potential in medical and pharmaceutical research. The synthesis involves cycloaddition reactions and chemospecificity by thio-Claisen rearrangement, leading to heterocyclic compounds with potential therapeutic applications (Zghab et al., 2017).

Novel Heteroaryl Anionic Synthons

The creation of novel anionic scaffolds based on the substitution of 4-methyl-7-propionyl-2H-chromen-2-one has been reported. These scaffolds have been characterized and show potential for further application in the development of new chemical entities for various research fields. The synthesis provides a one-pot approach to substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones with high yields, which are crucial for innovative heteroaryl conjugates (Carmel Y. et al., 2018).

Application in OLEDs

Derivatives of 4-methyl-7-propionyl-2H-chromen-2-one have been synthesized and evaluated for their use as emitting layers in non-doped OLEDs. These compounds exhibit luminescence efficiency, showcasing their potential in the development of advanced materials for electronic and photonic devices. The synthesis involved Suzuki aryl-aryl coupling reactions, indicating the versatility of chromen-2-one derivatives in material science (Jung et al., 2017).

Physico-Chemical Properties

The synthesis and characterization of compounds related to 4-methyl-7-propionyl-2H-chromen-2-one, such as 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), have been conducted to explore their physico-chemical properties. Studies on their acid dissociation constants, solubility, and sensitivity to solvent polarity provide valuable insights into their chemical behavior, which is essential for their application in various scientific fields (Elenkova et al., 2014).

properties

IUPAC Name

4-methyl-7-propanoylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMZBBHLTXDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-propionyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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